Jak-IN-28

JAK2 inhibition enzymatic assay IC50 determination

JAK-IN-28 (Compound 111, CAS 2445500-22-9) delivers JAK3-preferential inhibition (IC50=0.00519 nM, Ki=0.0163 nM) with 16-fold JAK2/JAK3 selectivity and exceptional JAK2 potency (IC50=0.0838 nM)—70-fold greater than baricitinib. Traceable to Hoffmann-La Roche patent US8618103 (Example I-111) with BindingDB-documented affinity data ensuring cross-study reproducibility. Its unique selectivity fingerprint bridges pan-JAK and JAK1-selective inhibitors, enabling precise dissection of JAK3-dependent γ-chain cytokine signaling (IL-2, IL-4, IL-7, IL-15, IL-21) in lymphocyte biology, preclinical T-cell pathology models, and kinase selectivity profiling panels.

Molecular Formula C20H18ClN7O
Molecular Weight 407.9 g/mol
Cat. No. B12397550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak-IN-28
Molecular FormulaC20H18ClN7O
Molecular Weight407.9 g/mol
Structural Identifiers
SMILESCC(C#N)NC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2Cl)NC3=CN(N=C3)C4CC4
InChIInChI=1S/C20H18ClN7O/c1-12(8-22)25-19(29)14-4-2-13(3-5-14)18-17(21)10-23-20(27-18)26-15-9-24-28(11-15)16-6-7-16/h2-5,9-12,16H,6-7H2,1H3,(H,25,29)(H,23,26,27)/t12-/m0/s1
InChIKeyFUKYYZIZPJCKQY-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JAK-IN-28: A Potent Janus Kinase Inhibitor for Cancer and Inflammation Research Applications


JAK-IN-28 (also designated Compound 111, CAS 2445500-22-9, molecular formula C20H18ClN7O, molecular weight 407.86) is a small molecule Janus kinase (JAK) inhibitor [1] [2]. The compound is an ATP‑competitive inhibitor that binds to the kinase domain of JAK enzymes, thereby blocking downstream signaling cascades implicated in oncogenesis and inflammatory disease pathogenesis [2]. Commercially available from multiple vendors for research use only, JAK-IN-28 serves as a chemical probe for investigating JAK‑STAT pathway biology in preclinical models of cancer and immune‑mediated disorders [1]. Patent literature identifies this compound as originating from Hoffmann‑La Roche's JAK inhibitor program and appearing in US Patent US8618103 as example I‑111 [3].

Why JAK-IN-28 Cannot Be Directly Substituted with Alternative JAK Inhibitors in Preclinical Studies


The JAK inhibitor landscape encompasses compounds with markedly divergent isoform selectivity profiles, which fundamentally dictate their biological effects and experimental applicability. First‑generation pan‑JAK inhibitors such as tofacitinib exhibit broad activity across JAK1, JAK2, and JAK3, whereas later‑generation agents like filgotinib and upadacitinib achieve enhanced JAK1 selectivity [1] [2]. Isoform‑specific inhibition patterns translate to distinct cellular and in vivo phenotypes: JAK1‑selective inhibition preferentially attenuates IL‑6 and type I/II interferon signaling; JAK2 inhibition impacts erythropoietin and GM‑CSF pathways potentially causing hematologic toxicity; and JAK3‑selective inhibition more narrowly targets common γ‑chain cytokine receptor signaling (IL‑2, IL‑4, IL‑7, IL‑9, IL‑15, IL‑21) critical for lymphocyte function [1] [3]. Without quantitative isoform selectivity data for JAK-IN‑28, direct functional extrapolation from other JAK inhibitors is scientifically unsound. The following evidence dimensions establish the specific, quantifiable characteristics that differentiate JAK‑IN‑28 from commonly employed comparator compounds.

Quantitative Differentiation Evidence for JAK-IN-28: Isoform Selectivity, Binding Affinity, and Comparative Analysis


JAK-IN-28 Biochemical Potency Against JAK2: Sub‑Nanomolar IC50 in Enzymatic Assay

JAK‑IN‑28 demonstrates potent inhibition of human JAK2 in a radioactive end‑point enzymatic assay, achieving an IC50 of 0.0838 nM under standardized conditions [REFS‑1]. This value establishes the compound's high intrinsic affinity for the JAK2 catalytic domain. In direct comparison, the clinically approved JAK1/JAK2 inhibitor baricitinib exhibits a JAK2 IC50 of approximately 5.9 nM in analogous biochemical assays [REFS‑2], while the JAK2‑selective agent fedratinib (TG101348) demonstrates a JAK2 IC50 of 3 nM [REFS‑3]. The approximately 70‑fold lower IC50 of JAK‑IN‑28 relative to baricitinib and 36‑fold lower relative to fedratinib indicates substantially greater enzymatic potency at the JAK2 target.

JAK2 inhibition enzymatic assay IC50 determination kinase profiling

JAK-IN-28 JAK3 Binding Affinity: Picomolar Ki and Sub‑Picomolar IC50

Against human JAK3, JAK‑IN‑28 exhibits exceptional binding affinity with a Ki of 0.0163 nM and corresponding functional IC50 of 0.00519 nM in the same radioactive end‑point assay platform [REFS‑1]. These values position JAK‑IN‑28 among the most potent JAK3 inhibitors documented in the patent and academic literature. For context, the pan‑JAK inhibitor tofacitinib demonstrates a JAK3 IC50 of approximately 1 nM in similar enzymatic assays, with reported Ki values ranging from 0.1‑0.3 nM [REFS‑2]. The JAK1‑selective inhibitor filgotinib displays a substantially higher JAK3 IC50 of 810 nM [REFS‑3]. JAK‑IN‑28's JAK3 IC50 is approximately 193‑fold lower than tofacitinib and approximately 156,000‑fold lower than filgotinib.

JAK3 inhibition binding affinity Ki determination immunosuppression

JAK-IN-28 Isoform Selectivity Profile: Preferential JAK3 Inhibition with JAK2 Activity

Based on the enzymatic data reported in US8618103, JAK‑IN‑28 displays a JAK3 IC50 of 0.00519 nM and a JAK2 IC50 of 0.0838 nM [REFS‑1], yielding a JAK2/JAK3 selectivity ratio of approximately 16‑fold (JAK‑IN‑28 is 16‑fold more potent against JAK3 than JAK2). This profile distinguishes JAK‑IN‑28 from several clinically relevant JAK inhibitors. Baricitinib exhibits JAK1/JAK2 preferential inhibition with approximately 100‑fold selectivity over JAK3 [REFS‑2]. Tofacitinib demonstrates roughly equivalent JAK1 and JAK3 potency with approximately 20‑fold selectivity over JAK2 [REFS‑3]. Filgotinib is highly JAK1‑selective with an 81‑fold preference for JAK1 over JAK3 (IC50 values: JAK1 10 nM, JAK3 810 nM) [REFS‑4]. Upadacitinib exhibits pronounced JAK1 selectivity with a JAK1/JAK3 ratio exceeding 50‑fold [REFS‑5].

kinase selectivity JAK isoform profiling JAK3‑preferential structure‑activity relationship

Optimized Research Applications and Procurement Use Cases for JAK-IN-28


JAK2‑Dependent Oncology Models Requiring Ultra‑High Potency Inhibition

Investigators studying JAK2‑driven malignancies (e.g., myeloproliferative neoplasms harboring JAK2 V617F mutations, certain B‑cell lymphomas) may select JAK‑IN‑28 for in vitro and in vivo experiments where maximal JAK2 enzymatic suppression is desired. With a JAK2 IC50 of 0.0838 nM [REFS‑1], JAK‑IN‑28 provides approximately 70‑fold greater biochemical potency than baricitinib [REFS‑2] and 36‑fold greater than fedratinib [REFS‑3]. This enhanced potency allows for lower working concentrations, potentially mitigating solubility limitations and reducing non‑specific cellular effects at high compound concentrations. Experimental designs requiring complete or near‑complete JAK2 inhibition—such as phospho‑STAT5 dose‑response studies or clonogenic assays in JAK2‑dependent cell lines—represent optimal use cases.

γ‑Chain Cytokine Signaling Studies Requiring JAK3‑Preferential Pharmacological Interrogation

Research programs investigating IL‑2, IL‑4, IL‑7, IL‑9, IL‑15, or IL‑21 signaling pathways in lymphocyte biology, autoimmune disorders, or graft‑versus‑host disease models benefit from JAK‑IN‑28's JAK3‑preferential selectivity profile. With a JAK3 IC50 of 0.00519 nM and a JAK2/JAK3 selectivity ratio of approximately 16‑fold [REFS‑1], JAK‑IN‑28 offers a unique tool compound for dissecting JAK3‑specific contributions while maintaining detectable JAK2 inhibition. This contrasts with JAK1‑selective agents (filgotinib, upadacitinib) that primarily affect IL‑6 and interferon signaling [REFS‑4], and pan‑JAK inhibitors (tofacitinib) that lack isoform discrimination [REFS‑5]. Applications include phospho‑STAT profiling in primary human T cells, NK cell functional assays, and preclinical models of T‑cell‑mediated pathology.

Comparative JAK Inhibitor Profiling and Mechanistic Differentiation Studies

Laboratories conducting systematic comparisons of JAK inhibitor pharmacology require a well‑characterized compound with publicly documented isoform selectivity data. JAK‑IN‑28's enzymatic parameters (JAK2 IC50 = 0.0838 nM; JAK3 Ki = 0.0163 nM, IC50 = 0.00519 nM) [REFS‑1] are traceable to BindingDB and US Patent US8618103, enabling transparent data reporting and cross‑study reproducibility. The compound's distinct selectivity fingerprint—JAK3‑preferential with retained JAK2 activity—fills a gap in the commercially available JAK inhibitor toolkit, complementing JAK1‑selective (filgotinib, upadacitinib), JAK1/2‑preferential (baricitinib), and pan‑JAK (tofacitinib) reference compounds [REFS‑2] [REFS‑4] [REFS‑5]. Procurement for inhibitor panel screening, kinase selectivity profiling services, and academic structure‑activity relationship studies represents a high‑value application scenario.

Chemical Probe Development and Patent‑Referenced Lead Optimization

Medicinal chemistry teams pursuing JAK inhibitor optimization programs may utilize JAK‑IN‑28 as a structurally defined benchmark compound. Disclosed as example I‑111 in Hoffmann‑La Roche's US Patent US8618103 [REFS‑1], JAK‑IN‑28 provides a tangible reference point for patent landscape analysis and competitive intelligence. The compound's sub‑nanomolar JAK2 IC50 and picomolar JAK3 affinity establish performance thresholds against which novel chemical series can be benchmarked. Procurement for structure‑based drug design validation, selectivity engineering studies, and IP portfolio analysis aligns with the compound's documented provenance and publicly available affinity data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jak-IN-28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.